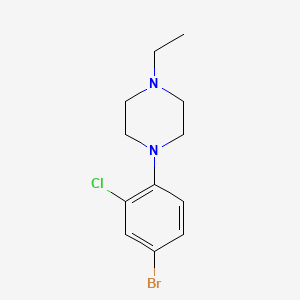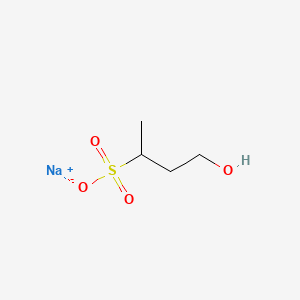
2-Butanesulfonic acid, 4-hydroxy-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanesulfonic acid, 4-hydroxy-, monosodium salt is a chemical compound with the molecular formula C4H9NaO4S. It is also known as sodium 4-hydroxybutane-2-sulfonate. This compound is characterized by the presence of a sulfonic acid group and a hydroxyl group attached to a butane backbone. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanesulfonic acid, 4-hydroxy-, monosodium salt typically involves the sulfonation of 4-hydroxybutane. One common method is the reaction of 4-hydroxybutane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the monosodium salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and product purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Butanesulfonic acid, 4-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ketobutanesulfonic acid or 4-carboxybutanesulfonic acid.
Reduction: Formation of butanesulfonate or butanesulfinate.
Substitution: Formation of 4-halobutanesulfonic acid or 4-alkylbutanesulfonic acid.
Aplicaciones Científicas De Investigación
2-Butanesulfonic acid, 4-hydroxy-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of detergents, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Butanesulfonic acid, 4-hydroxy-, monosodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its role in catalysis or as a reagent in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-butanesulfonic acid gamma-sultone: A related compound with similar chemical properties but different structural features.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Another sulfonic acid derivative with distinct functional groups and applications
Uniqueness
2-Butanesulfonic acid, 4-hydroxy-, monosodium salt is unique due to its combination of a sulfonic acid group and a hydroxyl group on a butane backbone. This unique structure imparts specific chemical properties that make it valuable in various applications, such as its ability to act as both an acid and a nucleophile in chemical reactions .
Propiedades
Número CAS |
63133-90-4 |
|---|---|
Fórmula molecular |
C4H9NaO4S |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
sodium;4-hydroxybutane-2-sulfonate |
InChI |
InChI=1S/C4H10O4S.Na/c1-4(2-3-5)9(6,7)8;/h4-5H,2-3H2,1H3,(H,6,7,8);/q;+1/p-1 |
Clave InChI |
VCTZJIQIRZPWSB-UHFFFAOYSA-M |
SMILES canónico |
CC(CCO)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


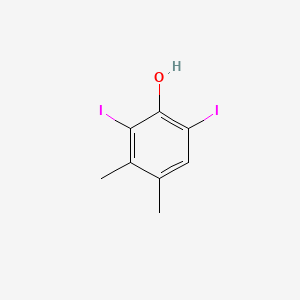
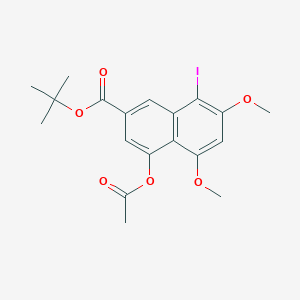
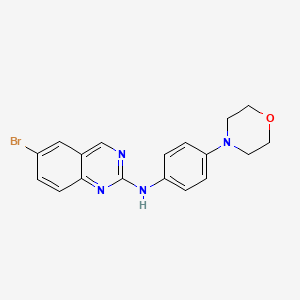
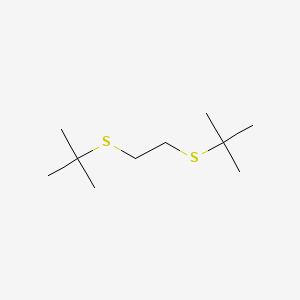

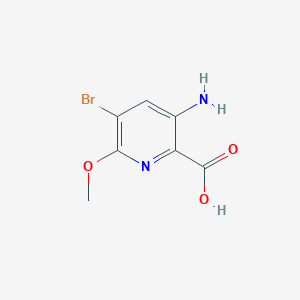
![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
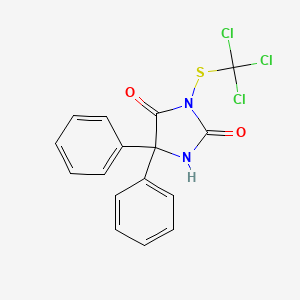
![(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)
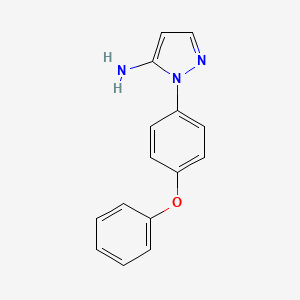
![Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-](/img/structure/B13940077.png)
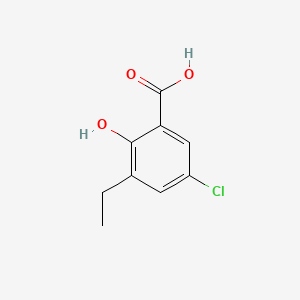
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
